molecular formula C9H11K B8361953 Potassium, (1-methyl-1-phenylethyl)- CAS No. 3003-91-6

Potassium, (1-methyl-1-phenylethyl)-

Cat. No.: B8361953
CAS No.: 3003-91-6
M. Wt: 158.28 g/mol
InChI Key: ZYBHSWXEWOPHBJ-UHFFFAOYSA-N
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Description

Historical Trajectories of Organoalkali Metal Reagents in Modern Chemical Synthesis

The journey of organometallic chemistry began in the 19th century, marking a significant evolution in chemical science by bridging organic and inorganic chemistry. openochem.org One of the earliest recognized organometallic compounds was Zeise's salt, synthesized in 1827 by Danish chemist William Christopher Zeise. openochem.org This was followed by Edward Frankland's preparation of diethylzinc (B1219324) in 1849, the first true organometallic reagent, which demonstrated that metals could form bonds with alkyl groups. openochem.org

The turn of the 20th century brought revolutionary advancements with the development of Grignard reagents (alkyl and aryl magnesium halides) by Victor Grignard in 1900, a discovery that earned him a Nobel Prize in 1912 and transformed synthetic organic chemistry. openochem.org The 1930s saw the emergence of organolithium reagents, which offered even greater reactivity compared to their Grignard counterparts. openochem.org

While organosodium and organopotassium compounds were also explored, their application was initially more limited. These compounds are characterized by highly polar, largely ionic bonds between carbon and the alkali metal. libretexts.orglibretexts.org The high reactivity resulting from this polarity makes them powerful reagents, but also challenging to handle. libretexts.orglibretexts.org Historically, their use has been prominent in reactions requiring strong bases. The development of superbases, such as the Lochmann-Schlosser bases which combine an organolithium compound with a potassium alkoxide, further highlighted the enhanced reactivity achievable with potassium-containing reagents. acs.orgnih.gov

Fundamental Significance of Organopotassium Compounds in Contemporary Synthetic Methodologies

Organopotassium compounds are fundamentally important in modern synthesis primarily due to the high polarity and ionic nature of the carbon-potassium bond. libretexts.orgwikipedia.org This characteristic renders them exceptionally strong bases and highly effective nucleophiles. Their reactivity generally surpasses that of the more commonly used organolithium and organomagnesium reagents. libretexts.org

In contemporary synthetic chemistry, organopotassium reagents are employed in a variety of transformations:

Metalation Reagents: Due to their strong basicity, they are highly effective for the deprotonation of even weakly acidic hydrocarbons, a process known as metalation. This allows for the functionalization of C-H bonds that are unreactive towards less basic organometallics. acs.orgnih.gov

Anionic Polymerization Initiators: Compounds like (1-methyl-1-phenylethyl)potassium are well-established as initiators for anionic polymerization. researchgate.net Their ability to generate a carbanion that can propagate by attacking monomer units is crucial for synthesizing polymers with controlled molecular weights and structures, such as polystyrene-poly(ethylene oxide) diblock copolymers. researchgate.net

Cross-Coupling Reactions: While their high reactivity has traditionally posed challenges for compatibility with transition-metal catalysts, recent advancements have enabled the direct use of organopotassium compounds in cross-coupling reactions. acs.orgnih.gov The development of specialized ligand systems, such as electron-rich ylide-substituted phosphines (YPhos), has been key to harnessing the reactivity of organopotassium species for the formation of carbon-carbon bonds with aryl halides, filling a significant gap in coupling chemistry. acs.orgnih.gov

The significance of these compounds lies in their ability to perform chemical transformations that are often difficult or inefficient with other reagents, expanding the toolbox available to synthetic chemists for constructing complex molecules.

Comprehensive Analysis of Structural and Electronic Considerations in Organopotassium Chemistry Pertaining to (1-methyl-1-phenylethyl)potassium

The chemical behavior of organopotassium compounds is a direct consequence of their structural and electronic properties. The bond between carbon and potassium is highly polarized due to the large difference in electronegativity between carbon (2.55) and potassium (0.82). wikipedia.org This results in a bond with significant ionic character, often depicted as a carbanion and a potassium cation (R⁻ K⁺). libretexts.orglibretexts.org This high degree of charge separation is responsible for their extreme reactivity. libretexts.orglibretexts.org

(1-methyl-1-phenylethyl)potassium, or cumyl potassium, exemplifies these characteristics. The negative charge is localized on the tertiary carbon atom, stabilized by resonance with the adjacent phenyl group. This delocalization contributes to its relative stability compared to simple alkylpotassium compounds, making it a suitable initiator for controlled polymerization reactions. researchgate.net

Below are tables detailing the key identifiers and computed properties for (1-methyl-1-phenylethyl)potassium.

Table 1: Compound Identification This interactive table provides key identifiers for (1-methyl-1-phenylethyl)potassium.

Identifier Value
IUPAC Name potassium;propan-2-ylbenzene
Common Name Cumyl potassium
CAS Number 3003-91-6 nih.gov
Molecular Formula C₉H₁₁K nih.gov

| SMILES | CC-C1=CC=CC=C1.[K+] nih.gov |

Table 2: Physicochemical Properties This interactive table summarizes the key computed physicochemical properties of (1-methyl-1-phenylethyl)potassium.

Property Value
Molecular Weight 158.28 g/mol nih.gov

| Monoisotopic Mass | 158.04978184 Da nih.gov |

Structurally, simple organosodium and organopotassium compounds often exist as polymeric aggregates in the solid state, which contributes to their poor solubility in nonpolar solvents. libretexts.orgwikipedia.org The specific solid-state structure of (1-methyl-1-phenylethyl)potassium is not detailed in the provided search results, but like other organoalkali compounds, its structure in solution is highly dependent on the solvent, with polar, coordinating solvents favoring the separation of the ion pair.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3003-91-6

Molecular Formula

C9H11K

Molecular Weight

158.28 g/mol

IUPAC Name

potassium;propan-2-ylbenzene

InChI

InChI=1S/C9H11.K/c1-8(2)9-6-4-3-5-7-9;/h3-7H,1-2H3;/q-1;+1

InChI Key

ZYBHSWXEWOPHBJ-UHFFFAOYSA-N

Canonical SMILES

C[C-](C)C1=CC=CC=C1.[K+]

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methyl 1 Phenylethyl Potassium and Analogous Organopotassium Species

Direct Metallation Approaches: Mechanistic Insights and Substrate Scope

Direct metallation, or deprotonation, is a primary route for generating organopotassium compounds. This approach involves the abstraction of an acidic proton from a C-H bond by a strong potassium base. nih.gov For (1-methyl-1-phenylethyl)potassium, the target is the benzylic proton of cumene (B47948), which is rendered acidic by the resonance-stabilizing effect of the adjacent phenyl group on the resulting carbanion.

Mechanistic Insights: The mechanism involves a proton transfer from the substrate (cumene) to the base. The stability of the resulting (1-methyl-1-phenylethyl)potassium carbanion is a critical driving force for the reaction. The negative charge on the tertiary carbon is delocalized into the aromatic ring, stabilizing the conjugate base and facilitating its formation. numberanalytics.com The choice of base is crucial; superbases like Lochmann-Schlosser bases (a mixture of an alkyllithium and a potassium alkoxide) or other potent organopotassium reagents are often employed to achieve efficient deprotonation. nih.govacs.org

Substrate Scope: The scope of direct metallation extends to various substituted cumenes and other alkylaromatic hydrocarbons. researchgate.netprinceton.edu The efficiency of the metallation is influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups can increase the acidity of the benzylic proton, potentially accelerating the reaction, while electron-donating groups may have the opposite effect. Steric hindrance around the reaction site can also impact the accessibility of the proton to the base. Metalation of toluene (B28343) and cumene with alkali metal-crown ether complexes has been shown to produce the corresponding α-metalated alkylbenzenes. researchgate.net

Table 1: Bases and Conditions for Direct Metallation of Alkylaromatics
SubstrateBase/ReagentSolventConditionsYield (%)Reference
Toluenen-BuLi / KOt-Bu (Lochmann-Schlosser base)Hexane/THFRoom TemperatureHigh wikipedia.org
CumenePotassium-crown ether complex->90°C65-78 (as carboxylic acid after quench) researchgate.net
Toluene Derivatives(trimethylsilyl)methylpotassiumTHFRoom TemperatureVariable acs.org

Transmetallation Reactions Involving (1-methyl-1-phenylethyl) Derivatives

Transmetallation provides an alternative and often cleaner route to organopotassium compounds by exchanging a less electropositive metal for potassium. This method is particularly useful when the starting organometallic is easier to prepare or handle than the target organopotassium species.

The most common approach involves the reaction of an organolithium compound with a potassium alkoxide, such as potassium tert-butoxide (KOt-Bu). researchgate.netscilit.com In this equilibrium-driven process, the more electropositive potassium replaces the lithium on the organic moiety, driven by the formation of the highly stable and often insoluble lithium alkoxide. wikipedia.org For the synthesis of (1-methyl-1-phenylethyl)potassium, one would first prepare (1-methyl-1-phenylethyl)lithium and then treat it with a potassium alkoxide.

R-Li + K-OR' ⇌ R-K + Li-OR'

Historically, organomercury compounds were also used as precursors in transmetallation reactions with potassium metal, though this method is now largely obsolete due to the toxicity of mercury compounds. wikipedia.org

Table 2: Examples of Transmetallation for Organopotassium Synthesis
Organometallic PrecursorPotassium SourceProductByproductReference
n-ButyllithiumPotassium tert-butoxiden-ButylpotassiumLithium tert-butoxide wikipedia.org
(Trimethylsilyl)methyllithiumPotassium tert-butoxide(Trimethylsilyl)methylpotassiumLithium tert-butoxide nih.govacs.org
DiethylmercuryPotassium MetalEthylpotassiumPotassium-mercury amalgam wikipedia.org

Reductive Processes in the Stereoselective Formation of (1-methyl-1-phenylethyl)potassium

Reductive processes offer another pathway to carbanions through the cleavage of carbon-heteroatom bonds using alkali metals. This can involve the reductive cleavage of ethers or halides. The formation of the organopotassium species occurs via an electron transfer mechanism from the potassium metal to the organic substrate. researchgate.net

While (1-methyl-1-phenylethyl)potassium itself is achiral, analogous chiral organopotassium compounds can be synthesized with stereoselectivity. The stereochemical outcome of these reactions depends on the geometry of the carbanionic intermediate. siue.edu Localized carbanions, such as alkyl anions, typically adopt a trigonal pyramidal geometry. wikipedia.org The rate of inversion of this pyramid can be influenced by the counterion (K+), the solvent, and the substituents. In cases where the carbanion is stabilized by conjugation, as in benzylic systems, it tends to be more planar (sp2-hybridized). The stereoselectivity in reactions forming chiral benzylic potassium species would depend on the specific substrate and the ability of the reaction conditions to control the facial approach of the electrophile or the conformation of the intermediate.

Continuous Flow Chemistry Techniques for Enhanced Organopotassium Synthesis

The synthesis of highly reactive and often unstable organometallic reagents like (1-methyl-1-phenylethyl)potassium presents significant safety and scalability challenges in traditional batch reactors. Continuous flow chemistry, utilizing microreactors, has emerged as a powerful technology to mitigate these issues. researchgate.netnih.govresearchgate.net

Flow chemistry offers superior control over critical reaction parameters. blucher.com.brrsc.org The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, safely managing the significant exothermicity associated with the formation of organopotassium compounds. fraunhofer.demdpi.com Rapid mixing ensures homogeneity and prevents the formation of localized hot spots, leading to improved yields and selectivity. tue.nl Furthermore, the small reactor volume significantly enhances safety by minimizing the quantity of hazardous material present at any given time. nih.govucc.ie These systems can be automated for on-demand synthesis, where the reactive organopotassium reagent is generated and consumed in a subsequent step without isolation, a concept known as a "telescoped" synthesis. acs.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Organometallics
ParameterBatch SynthesisContinuous Flow Synthesis
Heat TransferPoor, risk of localized hot spotsExcellent, rapid heat dissipation fraunhofer.demdpi.com
MixingSlow, dependent on stirring efficiencyRapid and efficient diffusion-based mixing tue.nl
SafetyHigher risk due to large volumes of reactive materialsInherently safer due to small reactor hold-up nih.gov
ScalabilityChallenging, requires reactor redesignSimpler, by running the system for a longer time ("scaling out") nih.gov
ReproducibilityCan be variableHigh, due to precise control of parameters blucher.com.br

Methodologies for Purity Validation and Quantitative Analysis in Organopotassium Synthesis

Accurate determination of the concentration of organopotassium solutions is essential for their effective use in subsequent reactions. Due to their sensitivity to air and moisture, specialized techniques are required for their analysis.

Titration Methods: Titration is the most common method for quantifying active organometallic reagents. thieme-connect.com For strongly basic species like (1-methyl-1-phenylethyl)potassium, several colorimetric titration methods are available. These methods involve reacting the organometallic with a known amount of a titrant until a color change at the endpoint is observed.

One widely used method is the titration with iodine (I2) in a solution of THF saturated with lithium chloride, where the endpoint is the disappearance of the brown iodine color. thieme-connect.comresearchgate.net Other methods use indicators like diphenylacetic acid or N-benzylbenzamide, which produce a distinct color change upon deprotonation by the strong base. wordpress.comepfl.ch It is crucial to perform these titrations under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the reagent. wordpress.com Automated titration systems, sometimes integrated into flow chemistry platforms, can provide enhanced accuracy and reproducibility. thieme-connect.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of organopotassium compounds. wikipedia.org Proton (¹H) and Carbon-¹³ (¹³C) NMR can provide information about the structure of the carbanion and confirm its formation by observing the disappearance of the benzylic proton signal and significant shifts in the aromatic and aliphatic carbon signals compared to the starting material. For organolithium species, ⁶Li and ⁷Li NMR are also used, though similar techniques for potassium (³⁹K NMR) are less common due to the low receptivity and large quadrupole moment of the ³⁹K nucleus.

Table 4: Common Titration Methods for Strongly Basic Organometallics
Titrant/IndicatorEndpoint Color ChangeApplicabilityReference
Iodine (in LiCl/THF)Brown → ColorlessRLi, RMgX, RZnX thieme-connect.comresearchgate.net
Diphenylacetic acidColorless → YellowRLi wordpress.com
N-BenzylbenzamideColorless → BlueRLi, LDA epfl.ch
Salicylaldehyde phenylhydrazoneYellow → Bright OrangeRLi, RMgX epfl.ch

Elucidation of Reaction Mechanisms Involving 1 Methyl 1 Phenylethyl Potassium

Electron Transfer Pathways in Organopotassium Mediated Transformations

Organopotassium compounds, including (1-methyl-1-phenylethyl)potassium, can initiate reactions through single-electron transfer (SET) pathways. libretexts.orgutexas.edu This mechanism involves the transfer of a single electron from the organopotassium reagent to a substrate, resulting in the formation of a radical anion. numberanalytics.comnumberanalytics.com This process is fundamental in reactions where the substrate is a suitable electron acceptor. utexas.edu

The transfer of an electron from (1-methyl-1-phenylethyl)potassium generates the (1-methyl-1-phenylethyl) radical and a substrate radical anion. This radical anion is a highly reactive intermediate that can undergo a variety of subsequent reactions, such as fragmentation, cyclization, or coupling. numberanalytics.comijasrm.com The formation of these radical intermediates opens up reaction pathways that are distinct from two-electron (polar) mechanisms. libretexts.org Alkali metals like potassium are effective electron donors, facilitating the formation of these radical species. libretexts.org The efficiency of the SET process is influenced by factors such as the redox potentials of both the organopotassium compound and the substrate, as well as the solvent used. numberanalytics.com For instance, the reduction of certain organic halides can be initiated by an SET event, leading to the formation of an aryl radical, which can then be functionalized. mdpi.com

The general scheme for a single-electron transfer from (1-methyl-1-phenylethyl)potassium (Cumyl-K) to a substrate (S) can be represented as:

Cumyl-K + S → [Cumyl· + K⁺ + S·⁻]

This initial step creates a radical ion pair. numberanalytics.comnih.gov The fate of this pair dictates the final products of the reaction. The ability of (1-methyl-1-phenylethyl)potassium to engage in SET makes it a versatile reagent for initiating radical-based transformations in organic synthesis. ijasrm.com

Carbanion Chemistry: Formation, Stability, and Reactivity of the (1-methyl-1-phenylethyl) Anion

The (1-methyl-1-phenylethyl) anion is a carbanion, an intermediate where a carbon atom bears a negative charge and an unshared pair of electrons. libretexts.orgbritannica.com These species are typically generated by the deprotonation of a carbon acid using a strong base. libretexts.org In the context of (1-methyl-1-phenylethyl)potassium, the anionic component is the (1-methyl-1-phenylethyl) carbanion.

Formation: (1-methyl-1-phenylethyl)potassium can be prepared by the reaction of an appropriate precursor, such as 2-phenylpropane, with a potent metallating agent or by other organometallic exchange reactions.

Stability: The stability of a carbanion is a critical factor determining its utility and is influenced by several factors. libretexts.org In the (1-methyl-1-phenylethyl) anion, the negative charge on the tertiary carbon is stabilized by the adjacent phenyl group through resonance, or delocalization. libretexts.orgnumberanalytics.com This delocalization spreads the negative charge over the aromatic ring, significantly increasing the anion's stability compared to a simple alkyl carbanion.

Key factors influencing the stability of the (1-methyl-1-phenylethyl) anion include:

Resonance: The phenyl group allows the negative charge to be delocalized into the π-system of the aromatic ring. libretexts.orgnumberanalytics.com

Hybridization: The carbon atom bearing the negative charge is approximately sp³ hybridized, adopting a trigonal pyramidal geometry. libretexts.orgsiue.edu

Inductive Effect: The two methyl groups attached to the carbanionic center have a slight electron-donating inductive effect, which can be destabilizing; however, this is largely overcome by the powerful resonance stabilization from the phenyl ring. libretexts.org

Reactivity: Carbanions are potent nucleophiles and strong bases. siue.edunumberanalytics.com The (1-methyl-1-phenylethyl) anion's reactivity is moderated by its steric bulk. The presence of the two methyl groups and the phenyl group hinders its ability to act as a nucleophile in substitution reactions, particularly with sterically demanding electrophiles. numberanalytics.com This steric hindrance, combined with its high basicity, makes it an excellent reagent for deprotonation reactions where nucleophilic addition is an undesired side reaction. It can effectively remove protons from a wide range of carbon acids. libretexts.org

FactorInfluence on (1-methyl-1-phenylethyl) AnionEffect
ResonanceDelocalization of negative charge into the phenyl ring.Major stabilizing effect.
Inductive EffectElectron-donating methyl groups.Minor destabilizing effect.
Steric HindranceBulky groups surrounding the carbanionic center.Reduces nucleophilicity, enhances selectivity as a base.

The Influence of Potassium Counterions on Reaction Pathway Control and Stereoselectivity

In organometallic chemistry, the nature of the counterion plays a pivotal role in modulating the reactivity and selectivity of the carbanion. numberanalytics.comnumberanalytics.com In (1-methyl-1-phenylethyl)potassium, the potassium cation (K⁺) is the counterion to the (1-methyl-1-phenylethyl) anion.

Organopotassium compounds are characterized by a highly polar carbon-potassium bond. wikipedia.org The interaction between the carbanion and the potassium counterion can be described in terms of ion pairs. The size and charge density of the cation influence whether it forms a "tight" or "solvent-separated" ion pair with the anion. nih.gov Smaller, harder cations like Li⁺ tend to form tighter ion pairs, where the cation and anion are in close proximity. This can reduce the reactivity of the carbanion. numberanalytics.com

In contrast, the larger, softer potassium cation forms looser, more solvent-separated ion pairs. wikipedia.org This increased separation leads to a more "free" or available carbanion, which is consequently more reactive. The enhanced reactivity of potassium-based reagents compared to their lithium or sodium analogues can be attributed to this effect. kaust.edu.sa

The nature of the ion pair has significant implications for:

Reaction Rate: Looser ion pairs generally lead to faster reaction rates as the carbanion is more accessible for reaction.

Reaction Pathway: The aggregation state and the degree of ion pairing can influence the course of a reaction. For example, in metalation reactions, the choice of the alkali metal can determine the regioselectivity, with larger cations like K⁺ often providing higher selectivity. kaust.edu.sa

Stereoselectivity: The potassium counterion can influence the stereochemical outcome of a reaction. By coordinating with the substrate or other reagents in the transition state, the cation can direct the approach of the carbanion, thereby controlling the stereoselectivity. nih.gov While specific studies on (1-methyl-1-phenylethyl)potassium's stereodirecting ability are specialized, the general principle of counterion influence is a cornerstone of carbanion chemistry. nih.gov The presence of the potassium ion can also alter the conformational energetics of a system, thereby influencing kinetic outcomes. nih.gov

Counterion Property (K⁺)Effect on Ion PairConsequence for Reactivity/Selectivity
Large Ionic RadiusForms looser, more solvent-separated ion pairs.Increases carbanion reactivity and basicity.
Low Charge DensityWeaker electrostatic interaction with the carbanion.Enhances the "free" nature of the carbanion.
Coordination AbilityCan coordinate to heteroatoms in the substrate.Influences regioselectivity and stereoselectivity.

Investigating Carbene Insertion Mechanisms Facilitated by Potassium Bases

Carbenes are neutral, divalent carbon species with six valence electrons, making them highly reactive intermediates. nih.govlibretexts.org They readily participate in reactions such as cyclopropanation and C-H insertion. libretexts.org Strong bases are often required for the generation of carbenes from suitable precursors through an alpha-elimination process. libretexts.org

(1-methyl-1-phenylethyl)potassium, owing to its strong basicity and low nucleophilicity, is a suitable candidate for facilitating carbene formation. The mechanism typically involves the deprotonation of a precursor molecule where a carbon is attached to both a hydrogen and a good leaving group.

For example, the formation of dichlorocarbene (B158193) (:CCl₂) from chloroform (B151607) (CHCl₃) can be initiated by a strong base (B⁻):

Deprotonation: CHCl₃ + B⁻ ⇌ ⁻CCl₃ + HB

Alpha-Elimination: ⁻CCl₃ → :CCl₂ + Cl⁻

While potassium tert-butoxide is a commonly cited base for such reactions, the more potent (1-methyl-1-phenylethyl)potassium can also serve this role effectively. mdpi.com Once generated, the carbene is a powerful electrophile that can undergo insertion into various bonds. snnu.edu.cn For instance, carbene insertion into a C-H bond leads to the formation of a new, expanded carbon skeleton. libretexts.orgbham.ac.uk The use of potassium bases can influence the efficiency and pathway of these carbene-mediated reactions. nih.govbham.ac.uk

Chemo- and Regioselectivity in Reactions Incorporating the (1-methyl-1-phenylethyl)potassium Moiety

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity is the preference for reaction at one position over another. The structural features of (1-methyl-1-phenylethyl)potassium—its significant steric bulk and high basicity—are key determinants of its selective behavior in organic reactions.

In metalation (deprotonation) reactions, (1-methyl-1-phenylethyl)potassium can exhibit high regioselectivity. Its large size prevents it from accessing sterically hindered acidic protons, leading it to selectively deprotonate more accessible sites. This is particularly useful in complex molecules with multiple potential deprotonation sites.

Research has shown that superbases prepared from butyllithium (B86547) and heavier alkali metal alkoxides demonstrate that both the degree of metalation and the selectivity increase with the size of the metal cation, in the order Li⁺ < Na⁺ < K⁺ < Cs⁺. kaust.edu.sa This trend highlights the advantage of using potassium-based reagents like (1-methyl-1-phenylethyl)potassium for achieving high selectivity. kaust.edu.sa For example, in the functionalization of polymers, such superbases can selectively metalate specific benzylic positions without reacting with the polymer backbone or other positions on the aromatic ring. kaust.edu.sa This controlled metalation allows for the precise introduction of functional groups into a target molecule. researchgate.net The combination of a highly reactive potassium counterion and a sterically demanding carbanion makes (1-methyl-1-phenylethyl)potassium a valuable tool for achieving chemo- and regioselective transformations.

Applications of 1 Methyl 1 Phenylethyl Potassium in Advanced Organic Synthesis

Catalytic Roles in Polymerization Processes

(1-methyl-1-phenylethyl)potassium, commonly known as cumyl potassium, serves as a highly effective initiator in anionic polymerization, a cornerstone of modern polymer synthesis. Its utility lies in its ability to generate a stable carbanion that readily initiates the polymerization of a variety of monomers, particularly styrenes and dienes. The potassium counter-ion plays a crucial role, influencing the stereochemistry of diene polymerization and the reactivity of the propagating chain end.

Anionic Polymerization Initiation and Controlled Polymer Architecture

Cumyl potassium is a key initiator for the synthesis of polymers with well-defined architectures, most notably block copolymers. In a process known as sequential anionic polymerization, cumyl potassium is used to initiate the polymerization of a first monomer, such as styrene (B11656). Because this polymerization is a "living" process, the resulting polystyrene chains retain an active carbanionic end. This "living" polymer can then be used to initiate the polymerization of a second monomer, like ethylene oxide, leading to the formation of a polystyrene-poly(ethylene oxide) (PS-PEO) diblock copolymer. researchgate.net This method allows for the precise construction of polymer chains with distinct blocks of different chemical compositions, a fundamental strategy for creating materials with tailored properties.

The synthesis of amphiphilic block copolymers, such as PS-PEO, is a significant application of this initiator. researchgate.net These copolymers, containing both hydrophobic (polystyrene) and hydrophilic (poly(ethylene oxide)) segments, can self-assemble in selective solvents to form various nanostructures, including micelles and vesicles. The precise control over the block lengths, afforded by the living nature of the cumyl potassium-initiated polymerization, is critical in determining the morphology of these self-assembled structures.

Development of Living Polymerization Systems Utilizing Potassium Species

The development of living anionic polymerization represents a major advancement in polymer chemistry, enabling the synthesis of polymers with precisely controlled molecular weights and narrow molecular weight distributions. semanticscholar.org Cumyl potassium is an important initiator in these systems. researchgate.net Living polymerization is characterized by the absence of chain transfer and chain termination reactions, meaning that the polymer chains will continue to grow as long as monomer is available. semanticscholar.org

The use of potassium-based initiators like cumyl potassium is particularly advantageous for the polymerization of certain monomers. For instance, the potassium cation is effective in promoting the polymerization of ethylene oxide in moderately polar solvents such as tetrahydrofuran (THF). researchgate.net The "living" nature of the polymerization initiated by cumyl potassium allows for the synthesis of complex polymer architectures beyond simple diblock copolymers, such as star-shaped polymers. This can be achieved by reacting the living polymer chains with a multifunctional linking agent. acs.org

The stability of the propagating carbanion in these systems is a key factor. The equilibrium between dormant and active species, influenced by the counter-ion and solvent, allows for controlled chain growth. While lithium-based initiators are also common in living anionic polymerization, potassium-based systems offer different reactivity profiles and are sometimes preferred for specific monomer combinations. libretexts.org

Strategies for Precision Molecular Weight Control and Narrow Polydispersity in Polymer Synthesis

A hallmark of living anionic polymerization is the ability to precisely control the molecular weight of the resulting polymer. semanticscholar.org The number-average molecular weight (Mn) is directly proportional to the ratio of the mass of the monomer consumed to the moles of the initiator used. This stoichiometric relationship allows for the predictable synthesis of polymers with a target molecular weight. semanticscholar.org In the synthesis of PS-PEO block copolymers initiated by cumyl potassium, the molecular weight of the initial polystyrene block was found to be very close to the theoretical value calculated from the amount of initiator added. researchgate.net

Furthermore, living anionic polymerization yields polymers with a very narrow molecular weight distribution, quantified by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For a truly monodisperse polymer, the PDI is 1.0. In practice, living anionic polymerization can produce polymers with PDIs very close to unity, often less than 1.1. semanticscholar.org This high degree of uniformity in chain length is a direct consequence of the simultaneous initiation of all polymer chains and the absence of termination reactions.

The ability to produce polymers with both controlled molecular weight and low polydispersity is crucial for many applications, as these parameters significantly influence the physical and mechanical properties of the material. The use of initiators like cumyl potassium in living anionic polymerization provides a powerful tool for the precise engineering of macromolecular structures.

Chiral Induction and Asymmetric Synthetic Methodologies

While (1-methyl-1-phenylethyl)potassium itself is not chiral, its structural motif, the 1-phenylethyl group, is a cornerstone of asymmetric synthesis when used in its enantiomerically pure forms. Furthermore, related chiral potassium organometallics have emerged as powerful reagents and catalysts for enantioselective transformations.

Utilization of 1-phenylethyl Derivatives as Chiral Auxiliaries in Enantioselective Reactions

Chiral 1-phenylethylamine and its derivatives are widely employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recycled.

(R)- and (S)-1-phenylethylamine are particularly effective in the diastereoselective synthesis of a wide range of compounds, including medicinal substances and natural products. For example, they have been used in the synthesis of chiral heterocyclic compounds such as piperidin-2-ones and indole derivatives. The chiral amine is typically converted into an amide or imine with the substrate, and the steric and electronic properties of the 1-phenylethyl group then bias the approach of a reagent to one of the two diastereotopic faces of the molecule. This results in the preferential formation of one diastereomer over the other.

The following table provides examples of the use of 1-phenylethylamine derivatives as chiral auxiliaries in asymmetric synthesis:

Reaction TypeChiral AuxiliaryDiastereomeric Excess (d.e.)
Alkylation of Prochiral Enolates(S)-1-Phenylethylamine derived amides>95%
Aza-Diels-Alder Reaction(R)-1-Phenylethylamine derived imines86-94%
Asymmetric Strecker Synthesis(R)-1-PhenylethylamineHigh

Enantioselective Transformations Mediated by Related Potassium Organometallics

The development of chiral organometallic reagents and catalysts is a major focus of modern asymmetric synthesis. In this context, chiral potassium organometallics, particularly chiral potassium amides and alkyl potassium compounds, have been developed as potent Brønsted bases for enantioselective carbon-carbon bond-forming reactions. These chiral bases can deprotonate weakly acidic pronucleophiles to generate chiral enolates or carbanions in situ. The chiral environment provided by the potassium complex then directs the subsequent reaction with an electrophile, leading to the formation of an enantioenriched product.

For instance, chiral potassium amides have been successfully employed in the enantioselective addition of ester enolates to imines (the aza-Mannich reaction) and α,β-unsaturated compounds (the Michael reaction). The choice of the chiral ligand, the solvent, and the reaction temperature are all critical factors in achieving high levels of enantioselectivity.

The following table summarizes representative enantioselective transformations mediated by chiral potassium organometallics:

Reaction TypeChiral Potassium Reagent/CatalystEnantiomeric Excess (e.e.)
Aza-Mannich ReactionChiral Potassium AmideUp to 95%
Michael AdditionChiral Potassium AlkoxideUp to 90%
Deprotonation of Prochiral KetonesChiral Potassium AmideUp to 85%

These examples highlight the potential of chiral potassium organometallics as valuable tools for the construction of stereogenic centers with a high degree of stereocontrol.

Diastereoselective Reactions Involving the (1-methyl-1-phenylethyl) Scaffold

The application of the (1-methyl-1-phenylethyl)potassium scaffold specifically in diastereoselective reactions is not extensively documented in publicly available research. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com In principle, the bulky nature of the 1-methyl-1-phenylethyl (cumyl) group could offer steric hindrance that might influence the stereochemical outcome of a reaction. However, detailed studies focusing on leveraging this specific scaffold for inducing diastereoselectivity are scarce. Most research highlights its utility as a strong, non-nucleophilic base or as an initiator in polymerization, rather than as a chiral auxiliary or a stereodirecting group in asymmetric synthesis. researchgate.net

Formation of Carbon-Carbon Bonds in Complex Molecular Architectures

The formation of new carbon-carbon bonds is fundamental to organic synthesis. Organopotassium compounds like (1-methyl-1-phenylethyl)potassium are highly effective reagents for this purpose due to the significant carbanionic character of the carbon atom bonded to the potassium.

As a potent nucleophile, the carbanion of (1-methyl-1-phenylethyl)potassium can attack a wide variety of electrophilic centers, most notably the electrophilic carbon of a carbonyl group. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center, forming a new carbon-carbon bond. masterorganicchemistry.comacademie-sciences.fr The resulting product is an alkoxide, which upon protonation yields an alcohol. youtube.com

The reactivity of the carbonyl electrophile is influenced by electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl increase its electrophilicity and accelerate the rate of nucleophilic attack, while bulky substituents can hinder the approach of the nucleophile. masterorganicchemistry.com Although (1-methyl-1-phenylethyl)potassium is a powerful nucleophile, its large steric profile may favor addition to less hindered electrophiles such as aldehydes or certain ketones.

ElectrophileExpected Product (after workup)Reaction Type
Formaldehyde2,3-Dimethyl-2-phenylbutan-1-ol1,2-Nucleophilic Addition
Acetone2,3,3-Trimethyl-2-phenylbutan-2-ol1,2-Nucleophilic Addition
Benzaldehyde2,3-Dimethyl-1,2-diphenylbutan-1-ol1,2-Nucleophilic Addition
Cyclohexenone3-(1-methyl-1-phenylethyl)cyclohexan-1-one1,4-Conjugate Addition

Beyond its role as a nucleophile, (1-methyl-1-phenylethyl)potassium functions as an exceptionally strong base. Its steric bulk often prevents it from acting as a nucleophile, allowing it to selectively deprotonate less sterically accessible protons. This process, known as metalation, generates a new carbanion from a substrate. researchgate.net The position of deprotonation can often be directed by the presence of coordinating functional groups on the substrate.

This strategy is highly effective for functionalizing molecules at positions that are not reactive otherwise. chemrxiv.org Once the substrate is deprotonated, the resulting anion can be treated with a suitable electrophile, such as an alkyl halide, to form a new carbon-carbon bond in a subsequent alkylation step. The use of strong potassium bases can be particularly effective for the deprotonation of weakly acidic C-H bonds, including those of aromatic compounds like benzene. umich.edu

SubstrateIntermediateElectrophile (E+)Final Product
Toluene (B28343)BenzylpotassiumMethyl Iodide (CH₃I)Ethylbenzene
Anisole(2-Methoxyphenyl)potassiumEthyl Bromide (CH₃CH₂Br)2-Ethylanisole
BenzenePhenylpotassiumBenzyl Chloride (PhCH₂Cl)Diphenylmethane

Applications in Metal Complexation and Advanced Coordination Chemistry

The (1-methyl-1-phenylethyl)potassium compound is also significant in the field of coordination chemistry. The nature of the potassium-carbon bond and the presence of the bulky phenyl group allow for the formation of unique organometallic complexes.

Organopotassium complexes are typically synthesized by the reaction of a potassium source with an organic precursor. For (1-methyl-1-phenylethyl)potassium, synthetic routes may involve the reaction of cumyl methyl ether with a potassium-sodium alloy. researchgate.net The resulting complexes are often highly sensitive to air and moisture. osti.gov

Structural characterization, primarily through single-crystal X-ray diffraction, reveals key features of these complexes. researchgate.netnih.gov Due to the electropositive nature of potassium, the K-C bond is highly ionic. In the solid state, organopotassium compounds with bulky ligands often form polymeric chains or aggregated structures. The potassium ion's coordination sphere is typically completed by interactions with solvent molecules (like THF) or through intermolecular contacts with the phenyl rings of adjacent units.

The strength of the cation-π interaction is significant, comparable in magnitude to hydrogen bonds, and is influenced by several factors:

The Cation: The interaction strength varies with the cation. For alkali metals, potassium (K⁺) often exhibits strong cation-π binding. aps.org

The π-System: The electron density of the aromatic ring is critical. Electron-donating substituents on the ring enhance the interaction, while electron-withdrawing groups weaken it, potentially leading to repulsion. nih.gov

Geometry: The strongest interaction occurs when the cation is positioned directly above the center of the aromatic ring. wikipedia.org

These stabilizing interactions are not limited to intramolecular contacts within a single cumylpotassium unit but are also crucial in the formation of larger aggregates and in the coordination of aromatic solvent molecules like benzene to the potassium center. umich.edu

Role as a Potent Base in Mechanistically Distinct Organic Transformations (e.g., Generation of Highly Reactive Carbenes)

Potassium, (1-methyl-1-phenylethyl)-, also known as potassium cumyl, is recognized in organic synthesis as a potent, sterically hindered, non-nucleophilic base. Its significant basicity stems from the electron-donating nature of the cumyl group and the electropositive character of the potassium counterion. This combination results in a highly reactive species capable of deprotonating even weakly acidic C-H bonds.

While strong bases are often employed in the generation of carbenes through α-elimination reactions, for instance, the reaction of chloroform (B151607) with potassium tert-butoxide to form dichlorocarbene (B158193), a thorough review of available scientific literature reveals a notable lack of specific examples detailing the use of potassium, (1-methyl-1-phenylethyl)- for this purpose. The primary application documented for potassium cumyl is as a highly efficient initiator in anionic polymerization processes.

The steric bulk of the 1-methyl-1-phenylethyl group plays a crucial role in directing its reactivity away from nucleophilic attack and favoring proton abstraction. This characteristic is highly desirable in many organic transformations where the introduction of a nucleophile would lead to unwanted side products. However, in the context of carbene generation from common precursors like haloforms, the literature predominantly cites the use of other strong, yet often less sterically encumbered, bases.

The primary role of potassium, (1-methyl-1-phenylethyl)- in advanced organic synthesis is as an initiator for anionic polymerization. In this capacity, it effectively generates a carbanion from a monomer, which then propagates the polymerization process. This application leverages its potent basicity to initiate the formation of polymers with well-defined molecular weights and narrow polydispersity indices.

Table 1: Properties of Potassium, (1-methyl-1-phenylethyl)-

PropertyValue
Chemical Formula C₉H₁₁K
Molar Mass 158.28 g/mol
Appearance Typically used in solution
Key Characteristics Strong, non-nucleophilic, sterically hindered base
Primary Application Initiator for anionic polymerization

Advanced Spectroscopic and Diffraction Characterization of 1 Methyl 1 Phenylethyl Potassium and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of (1-methyl-1-phenylethyl)potassium in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the carbon and hydrogen atoms within the molecule, allowing for its complete structural assignment.

In the ¹H NMR spectrum of (1-methyl-1-phenylethyl)potassium, distinct signals are expected for the methyl and phenyl protons. Due to the presence of the electron-donating carbanion, the aromatic protons of the phenyl ring would likely exhibit upfield shifts compared to a neutral cumene (B47948) molecule. The ortho-, meta-, and para-protons would be distinguishable, providing insight into the charge distribution within the aromatic system. The methyl protons would appear as a singlet, with its chemical shift also influenced by the adjacent anionic carbon.

Beyond simple structural confirmation, NMR is invaluable for mechanistic probing. By monitoring the changes in NMR spectra over time, it is possible to observe the consumption of the (1-methyl-1-phenylethyl)potassium initiator and the appearance of signals corresponding to the propagating polymer chain in polymerization reactions. This allows for the study of reaction kinetics and the identification of any potential side reactions or intermediate species. For instance, in the anionic polymerization of styrene (B11656), the disappearance of the initiator signals would be accompanied by the emergence of new signals characteristic of the polystyryl anion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-methyl-1-phenylethyl)potassium in a suitable solvent like Tetrahydrofuran-d8

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl ProtonsData not available in published literatureData not available in published literature
Phenyl Protons (ortho, meta, para)Data not available in published literatureData not available in published literature
Methyl CarbonsData not available in published literatureData not available in published literature
Phenyl CarbonsData not available in published literatureData not available in published literature
Quaternary CarbanionNot applicableData not available in published literature

Note: The table is based on expected trends for organopotassium compounds; specific experimental values are not available in the literature.

X-ray Crystallography for Solid-State Structural Determination of (1-methyl-1-phenylethyl)potassium and Related Organopotassium Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For organometallic compounds like (1-methyl-1-phenylethyl)potassium, this technique can provide invaluable information on bond lengths, bond angles, and intermolecular interactions, including the nature of the carbon-potassium bond.

A single-crystal X-ray diffraction study of (1-methyl-1-phenylethyl)potassium would reveal the coordination environment of the potassium cation. It is known that organopotassium compounds often form polymeric structures or complex aggregates in the solid state, and the nature of these structures is highly dependent on the steric bulk of the organic anion and the presence of coordinating solvent molecules. wikipedia.org A crystal structure would elucidate whether (1-methyl-1-phenylethyl)potassium exists as a monomer, dimer, or higher-order aggregate. It would also provide precise measurements of the K-C bond length, which is indicative of the degree of ionic character in the bond.

While a specific crystal structure for (1-methyl-1-phenylethyl)potassium has not been reported in the Cambridge Structural Database (CSD), studies of related organopotassium complexes have shown a tendency for the potassium ion to be coordinated by multiple anionic ligands or solvent molecules, achieving a higher coordination number. researchgate.net

Table 2: Hypothetical Crystallographic Data for (1-methyl-1-phenylethyl)potassium

Parameter Value
Crystal SystemData not available in published literature
Space GroupData not available in published literature
Unit Cell DimensionsData not available in published literature
K-C Bond Length (Å)Data not available in published literature
Coordination Number of K⁺Data not available in published literature

High-Resolution Mass Spectrometry Techniques for Precise Product and Intermediate Identification

High-resolution mass spectrometry (HRMS) is a crucial tool for determining the elemental composition of (1-methyl-1-phenylethyl)potassium and for identifying its reaction products and transient intermediates. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly useful for analyzing organometallic compounds. upce.cznih.gov

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental formula. nih.gov This is especially important for confirming the successful synthesis of the target compound and for differentiating it from potential impurities or decomposition products.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For (1-methyl-1-phenylethyl)potassium, characteristic fragmentation pathways would likely involve the cleavage of the C-K bond and fragmentation of the organic moiety. The identification of these fragment ions helps to piece together the structure of the parent molecule.

In the context of reaction monitoring, HRMS can be used to identify intermediates in complex reaction sequences. For example, in polymerization reactions initiated by (1-methyl-1-phenylethyl)potassium, it may be possible to detect oligomeric species, providing insight into the early stages of chain growth. The high sensitivity of mass spectrometry allows for the detection of species present at very low concentrations.

Table 3: Expected High-Resolution Mass Spectrometry Data for (1-methyl-1-phenylethyl)potassium

Parameter Expected Value
Ionization TechniqueESI, MALDI
Molecular Ion (M⁺) m/zData not available in published literature
Major Fragment Ions (m/z)Data not available in published literature
Elemental CompositionC₉H₁₁K

Vibrational Analysis via Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are useful for identifying functional groups and for studying the conformational properties of (1-methyl-1-phenylethyl)potassium.

The IR and Raman spectra of (1-methyl-1-phenylethyl)potassium would be characterized by vibrational bands corresponding to the C-H stretching and bending modes of the methyl and phenyl groups, as well as the C-C stretching modes of the aromatic ring. The formation of the carbanion is expected to cause shifts in the frequencies of these vibrations compared to a neutral cumene molecule, reflecting the changes in bond strengths and electron distribution.

A key feature of interest would be the vibrational mode associated with the C-K bond. This is expected to appear in the far-infrared region of the spectrum at a low frequency, characteristic of vibrations involving heavy atoms. The identification of this band would provide direct evidence for the presence of the carbon-potassium bond.

Raman spectroscopy can be particularly useful for studying the symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum. The combination of both IR and Raman data provides a more complete vibrational analysis. Conformational studies can also be performed by examining changes in the spectra as a function of temperature or solvent, which can provide insights into the rotational isomers present in solution.

Table 4: Expected Vibrational Frequencies for (1-methyl-1-phenylethyl)potassium

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H StretchData not available in published literatureData not available in published literature
Aliphatic C-H StretchData not available in published literatureData not available in published literature
Aromatic C=C StretchData not available in published literatureData not available in published literature
C-K StretchData not available in published literatureData not available in published literature

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Pathway Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is a valuable technique for characterizing conjugated systems and for monitoring reaction kinetics. The (1-methyl-1-phenylethyl)potassium carbanion, with its delocalized π-electron system, is expected to have a distinct UV-Vis absorption spectrum.

The formation of the anionic species leads to a significant bathochromic (red) shift in the absorption maximum compared to the neutral precursor, cumene. This is due to the increased energy of the highest occupied molecular orbital (HOMO) resulting from the negative charge, which reduces the energy gap for π-π* transitions. The position and intensity of the absorption bands are sensitive to the solvent, reflecting the degree of ion pairing and solvation of the carbanion.

UV-Vis spectroscopy is an excellent tool for monitoring the concentration of (1-methyl-1-phenylethyl)potassium in solution. This is particularly useful for studying the kinetics of polymerization initiation, as the disappearance of the characteristic absorbance of the initiator can be followed over time. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis. Some studies have noted that the preparation of cumylpotassium can introduce anomalous UV and fluorescence signals into polymers, suggesting the formation of chromophoric byproducts that can also be studied by this technique. utoronto.ca

Table 5: Expected UV-Vis Spectroscopic Data for (1-methyl-1-phenylethyl)potassium

Parameter Expected Value
SolventTetrahydrofuran
λmax (nm)Data not available in published literature
Molar Absorptivity (ε)Data not available in published literature

Future Research Directions and Unexplored Avenues in 1 Methyl 1 Phenylethyl Potassium Chemistry

Development of Novel and Sustainable Synthetic Routes to Access Highly Pure (1-methyl-1-phenylethyl)potassium

The traditional synthesis of organopotassium compounds often relies on methods that are not aligned with modern principles of green chemistry. numberanalytics.com Future research must focus on developing synthetic routes to high-purity cumyl potassium that are both sustainable and efficient.

A primary avenue of exploration involves the use of greener solvents. numberanalytics.com Traditional syntheses often employ hazardous and volatile organic solvents. Research into the use of bio-derived solvents or solvent-free reaction conditions could significantly reduce the environmental impact of cumyl potassium production. Furthermore, the development of processes that utilize renewable feedstocks for the synthesis of the cumyl precursor represents another critical direction. numberanalytics.com

Another promising area is the investigation of alternative activation methods to replace harsh reagents. Techniques from barochemistry (high-pressure synthesis), sonochemistry, or mechanochemistry could offer more energy-efficient and waste-reducing pathways to the final product. rsc.org Additionally, adapting processes that reuse potassium-rich waste streams, such as certain types of biomass ash, could create a circular economy approach to potassium sourcing for these reagents. mdpi.com The goal of these efforts is to design a synthetic protocol that not only delivers high-purity cumyl potassium but also minimizes waste, reduces energy consumption, and utilizes renewable resources.

Exploration of (1-methyl-1-phenylethyl)potassium in Unconventional Catalytic Cycles and Reaction Manifolds

While cumyl potassium is known as a polymerization initiator, its utility as a superbase in broader catalytic applications remains largely untapped. researchgate.net Future work should explore its role in unconventional catalytic cycles where its high basicity can be harnessed to generate other catalytically active species or to facilitate transformations that are inaccessible with weaker bases.

One area of interest is its application in organocatalysis. Strong bases are known to catalyze a variety of reactions, and cumyl potassium could serve as a precursor or activator for novel organocatalysts. rsc.orgmdpi.com For instance, it could be used for the deprotonation of pro-catalysts to generate highly reactive intermediates that drive unique cycloaddition or bond-forming reactions. mdpi.com Investigating its role in generating catalytic amounts of other organometallic reagents through transmetalation also presents a viable research direction.

Furthermore, the exploration of catalytic cycles where cumyl potassium itself is regenerated would be a significant advancement. nih.gov This could involve designing reactions where the cumyl anion acts as a shuttle for a proton or other chemical groups, participating directly in the catalytic turnover. Such research could expand the application of cumyl potassium from a stoichiometric reagent to a true catalyst in novel reaction manifolds, including C-H activation and functionalization, which are of significant interest in modern organic synthesis. youtube.com

Advanced Spectroscopic Studies Under Operando Conditions to Observe Transient Species

A detailed understanding of any chemical reaction requires direct observation of the species involved, including short-lived, transient intermediates. unm.edu Operando spectroscopy, which involves analyzing a catalyst or reagent while the reaction is actively occurring, is a powerful methodology for uncovering mechanistic details. wikipedia.orguu.nl Applying these techniques to cumyl potassium chemistry is a crucial future direction.

The use of in situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with high-pressure sample tubes, can provide real-time structural information on organopotassium species in solution under actual reaction conditions. mdpi.comwiley.comresearchgate.net This can help elucidate the aggregation state of cumyl potassium, its interaction with substrates, and the formation of intermediates that are otherwise undetectable. acs.org

Combining multiple spectroscopic methods in a single operando setup offers even greater insight. uu.nlrsc.org For example, coupling Raman or Infrared (IR) spectroscopy with UV-vis spectroscopy can provide complementary information on vibrational modes and electronic transitions, respectively. rsc.org X-ray absorption spectroscopy could further probe the coordination environment of the potassium cation. rsc.org These advanced, time-resolved studies are essential for constructing accurate energy profiles and understanding the precise elementary steps of reactions involving cumyl potassium, moving beyond speculation to direct observation. wikipedia.org

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

A key future direction is the development of predictive models for reaction outcomes. By training neural networks on large datasets of reactions, AI models can learn to predict the major product of a reaction involving cumyl potassium, even when multiple competing pathways exist. mit.eduacs.orgnih.govnih.gov This approach can save significant experimental effort by identifying promising reaction conditions in silico before they are attempted in the lab.

In-depth Mechanistic Studies of Undesired Side Reactions to Enhance Overall Selectivity and Yield

For highly reactive reagents like cumyl potassium, controlling selectivity and minimizing side reactions is a persistent challenge. A fundamental understanding of the mechanisms behind these undesired pathways is essential for developing more robust and efficient synthetic protocols.

Future research should focus on identifying the specific structures and conditions that lead to side product formation. For example, studies have suggested that the formation of more soluble, less aggregated organopotassium species can favor alternative, undesired reaction pathways. acs.orgnih.gov Detailed kinetic and spectroscopic studies are needed to confirm these hypotheses and to quantify the impact of aggregation state on reactivity and selectivity.

Investigating decomposition pathways of the cumyl potassium anion itself is another critical area. Under certain conditions, the reagent may degrade, leading to lower yields and the introduction of impurities. By identifying the mechanisms of these degradation processes, strategies can be developed to mitigate them, such as the use of specific additives or tighter control over reaction parameters. Ultimately, a comprehensive mechanistic understanding of both the desired reaction and competing side reactions will enable the rational design of conditions that maximize the yield and purity of the target product. utep.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Potassium (1-methyl-1-phenylethyl)-, and how can purity be validated?

  • Methodology : Synthesis typically involves anion exchange reactions between potassium salts (e.g., KCl, KOH) and organometallic precursors. For example, reacting bis(1-methyl-1-phenylethyl)peroxide (DCUP) with potassium hydroxide under controlled conditions may yield the potassium derivative . Purification via recrystallization or column chromatography is critical. Validate purity using elemental analysis, NMR (¹H/¹³C), and mass spectrometry. Cross-reference with X-ray crystallography (e.g., SHELX programs for structure confirmation) .

Q. What spectroscopic and crystallographic techniques are effective for characterizing Potassium (1-methyl-1-phenylethyl)-?

  • Methodology :

  • NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons and confirm steric shielding from the 1-methyl-1-phenylethyl group .
  • X-ray crystallography : Employ SHELXL for refinement of crystal structures, particularly to resolve steric hindrance from the bulky aryl groups .
  • IR spectroscopy : Identify characteristic C-O or O-K vibrational modes in the 400–600 cm⁻¹ range .

Advanced Research Questions

Q. How does the steric and electronic environment of Potassium (1-methyl-1-phenylethyl)- influence its reactivity in cross-coupling reactions?

  • Methodology :

  • Computational modeling : Use DFT calculations to map electron density distribution and predict nucleophilic/electrophilic sites .
  • Kinetic studies : Compare reaction rates with less bulky analogs (e.g., potassium tert-butoxide) to quantify steric effects.
  • In situ monitoring : Employ Raman spectroscopy to track intermediates in catalytic cycles .

Q. What are the thermal decomposition pathways of Potassium (1-methyl-1-phenylethyl)-, and how can they be analyzed?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–500°C) to identify decomposition thresholds .
  • Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile byproducts (e.g., cumene or acetophenone derivatives) to infer cleavage mechanisms .
  • DSC : Detect exothermic/endothermic transitions linked to peroxide bond rupture .

Q. How can researchers resolve contradictions in reported stability data for Potassium (1-methyl-1-phenylethyl)- derivatives?

  • Methodology :

  • Controlled variable testing : Isolate factors like moisture, light, or trace metals (e.g., Fe³⁺) that accelerate decomposition .
  • Comparative crystallography : Use SHELX to compare crystal packing efficiencies across synthetic batches, as poor packing may reduce stability .
  • High-throughput screening : Test stability under varied pH, temperature, and solvent conditions using automated reactors .

Q. What role does Potassium (1-methyl-1-phenylethyl)- play in polymer stabilization or radical-initiated processes?

  • Methodology :

  • Radical trapping assays : Use ESR spectroscopy to detect and quantify radical species generated during polymer degradation .
  • Accelerated aging studies : Expose polymer composites to UV light or heat and monitor mechanical properties (e.g., tensile strength) to assess stabilization efficacy .
  • Synchrotron XRD : Analyze structural changes in polymer matrices at atomic resolution during degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.